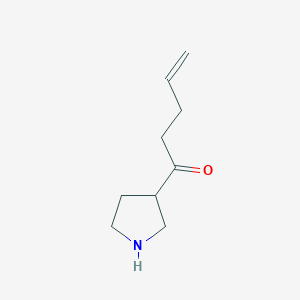
2-(Aminomethyl)-2,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-2,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminomethyl group attached to a dimethylpentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic acid typically involves the reaction of 2,4-dimethylpentanoic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Schiff Base: The reaction of 2,4-dimethylpentanoic acid with formaldehyde forms a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
- 2-(Aminomethyl)-2,4-dimethylhexanoic acid
- 2-(Aminomethyl)-2,4-dimethylbutanoic acid
Comparison: 2-(Aminomethyl)-2,4-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-8(3,5-9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
GEWGLJQHAPMTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)



![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)






